Cas no 941870-34-4 (4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- AKOS024678826
- F2767-0010
- 941870-34-4
- 4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- VU0497229-1
- 4-(N,N-diethylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- インチ: 1S/C21H24N4O4S/c1-5-25(6-2)30(27,28)18-11-9-16(10-12-18)19(26)22-21-24-23-20(29-21)17-8-7-14(3)15(4)13-17/h7-13H,5-6H2,1-4H3,(H,22,24,26)
- InChIKey: SHXYCPLKNCSCMC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NN=C(C3C=CC(C)=C(C)C=3)O2)=O)=CC=1)(N(CC)CC)(=O)=O
計算された属性
- 精确分子量: 428.15182643g/mol
- 同位素质量: 428.15182643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 671
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 114Ų
4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2767-0010-2μmol |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-2mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-50mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-5mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-25mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-5μmol |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-30mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-40mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-1mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2767-0010-4mg |
4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
941870-34-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 941870-34-4 and Product Name: 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
The compound with the CAS number 941870-34-4 and the product name 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The detailed structure of this molecule includes a diethylsulfamoyl group, a 1,3,4-oxadiazole core, and a benzamide moiety, all of which contribute to its distinctive chemical properties and biological relevance.
Recent studies have highlighted the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry. These heterocyclic compounds are known for their stability and versatility in forming complex molecular architectures. The presence of the 1,3,4-oxadiazole ring in 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide not only enhances its structural integrity but also opens up possibilities for various interactions with biological targets. This has led to extensive research into their potential applications in drug development.
The diethylsulfamoyl group is another critical feature of this compound. Sulfamoyl derivatives are widely recognized for their pharmacological properties, including antimicrobial and anti-inflammatory activities. The incorporation of the diethylsulfamoyl moiety into the molecular framework of this compound suggests that it may exhibit similar biological effects. Moreover, the 3,4-dimethylphenyl substituent on the 1,3,4-oxadiazole ring adds another layer of complexity to its chemical behavior. This substitution pattern can influence the compound's solubility, metabolic stability, and interaction with biological receptors.
One of the most intriguing aspects of this compound is its potential as a lead molecule in the development of novel therapeutic agents. The combination of the 1,3,4-oxadiazole, diethylsulfamoyl, and benzamide functionalities creates a unique scaffold that can be further modified to enhance its biological activity. Researchers have been exploring various synthetic strategies to optimize this compound for specific therapeutic applications. For instance, modifications to the aromatic ring or the sulfamoyl group could improve its binding affinity to target proteins or enzymes.
In light of recent advancements in drug discovery technologies, computational methods have played a crucial role in understanding the potential interactions of this compound with biological targets. Molecular docking studies have been employed to predict how 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide might bind to enzymes or receptors involved in key biological pathways. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.
The benzamide moiety in this compound is particularly noteworthy for its role in modulating biological processes. Benzamides are known for their ability to interact with various proteins and have been used in the development of drugs targeting neurological disorders and inflammatory conditions. The presence of this group in 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide suggests that it may have similar therapeutic applications. Additionally, the dimethylation at the 3 and 4 positions on the phenyl ring could enhance its metabolic stability and bioavailability.
Current research is focused on evaluating the pharmacokinetic properties of this compound. Studies have shown that optimizing solubility and metabolic stability are crucial factors in determining a drug's efficacy and safety profile. The structural features of 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide make it an interesting candidate for further investigation in these areas. Researchers are exploring various formulation strategies to improve its pharmacokinetic profile while maintaining its biological activity.
Another area of interest is the potential toxicological effects of this compound. As with any new chemical entity entering drug development pipelines, it is essential to assess its safety profile thoroughly. Preclinical studies are being conducted to evaluate acute toxicity and long-term effects on various organ systems. These studies will provide critical data on whether this compound can progress to clinical trials without posing significant health risks.
The synthesis of complex molecules like 4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide requires sophisticated synthetic methodologies. Advances in organic chemistry have enabled researchers to construct intricate molecular frameworks efficiently. Techniques such as multi-step synthesis involving palladium-catalyzed cross-coupling reactions or transition-metal-catalyzed transformations have been employed to introduce specific functional groups into the molecular structure while maintaining high yields and purity.
In conclusion,941870-34-4 (CAS No.) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a diethylsulfamoyl group,1, 3, 44 - oxadiazole core,and benzamide moiety creates an intriguing scaffold with applications spanning multiple therapeutic areas,including neurology,inflammation,and cancer treatment.* Future studies should continue*to elucidate*its mechanisms*of action*and optimize*its pharmacological properties*for clinical application.* With ongoing advancements*in synthetic chemistry,*computational modeling,*and pharmacological evaluation,*this compound holds*great promise*as*a lead*for novel therapeutic agents.*
941870-34-4 (4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)




